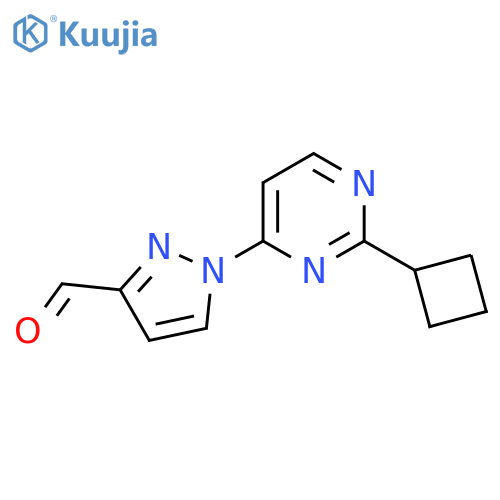Cas no 2138084-71-4 (1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde)

2138084-71-4 structure
商品名:1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2138084-71-4
- EN300-1154211
- 1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde
-
- インチ: 1S/C12H12N4O/c17-8-10-5-7-16(15-10)11-4-6-13-12(14-11)9-2-1-3-9/h4-9H,1-3H2
- InChIKey: QTZQFTQKCRSNGH-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CN(C2=CC=NC(C3CCC3)=N2)N=1
計算された属性
- せいみつぶんしりょう: 228.10111102g/mol
- どういたいしつりょう: 228.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 60.7Ų
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1154211-0.05g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 0.05g |
$983.0 | 2023-06-09 | ||
| Enamine | EN300-1154211-0.5g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 0.5g |
$1124.0 | 2023-06-09 | ||
| Enamine | EN300-1154211-5.0g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 5g |
$3396.0 | 2023-06-09 | ||
| Enamine | EN300-1154211-2.5g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 2.5g |
$2295.0 | 2023-06-09 | ||
| Enamine | EN300-1154211-10.0g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 10g |
$5037.0 | 2023-06-09 | ||
| Enamine | EN300-1154211-0.1g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 0.1g |
$1031.0 | 2023-06-09 | ||
| Enamine | EN300-1154211-1.0g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 1g |
$1172.0 | 2023-06-09 | ||
| Enamine | EN300-1154211-0.25g |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde |
2138084-71-4 | 0.25g |
$1078.0 | 2023-06-09 |
1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde 関連文献
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
2138084-71-4 (1-(2-cyclobutylpyrimidin-4-yl)-1H-pyrazole-3-carbaldehyde) 関連製品
- 5587-61-1(Triisocyanato(methyl)silane)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
